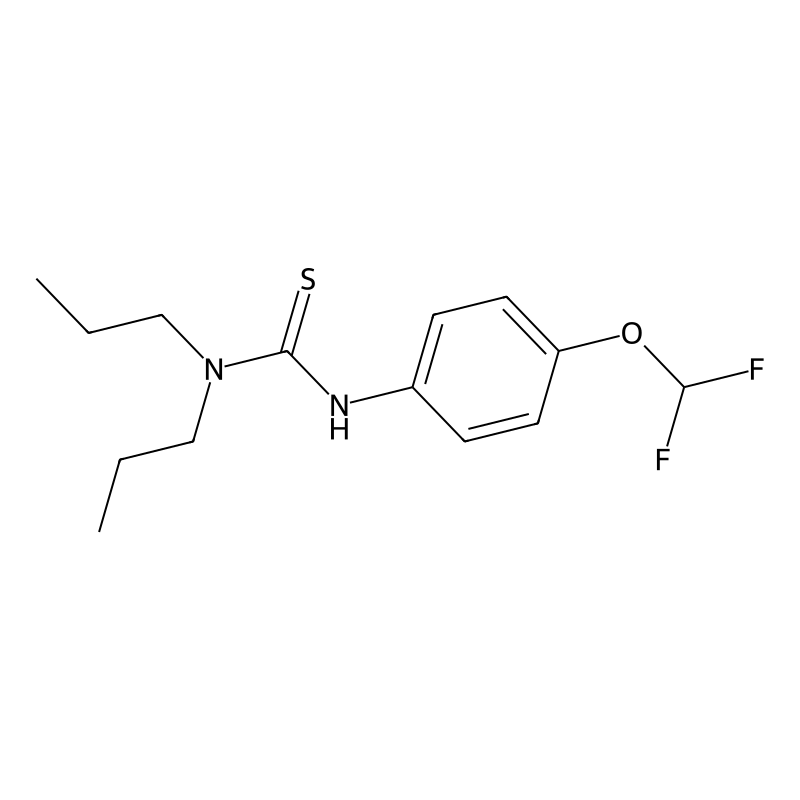

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea is an organic compound notable for its unique structural features. It consists of a phenyl ring substituted with a difluoromethoxy group and linked to a dipropylthiourea moiety. The presence of the difluoromethoxy group enhances its electronic properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. Its molecular formula is C_{13}H_{18}F_{2}N_{2}S, and it has a molecular weight of approximately 302.39 g/mol.

- Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

- Reduction: If a nitro group is present, it can be reduced to an amine using catalytic hydrogenation or metal hydrides like sodium borohydride.

- Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with electrophiles such as halogens or nitro groups using reagents like bromine or nitric acid.

Research indicates that 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea exhibits potential biological activities, particularly as an enzyme inhibitor or receptor modulator. The difluoromethoxy group enhances its lipophilicity, facilitating cell membrane penetration and interaction with biological targets. This compound has been investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea typically involves the following steps:

- Starting Materials: The reaction begins with 4-(difluoromethoxy)aniline and dipropylthiocarbamoyl chloride.

- Reaction Conditions: The reaction is conducted under basic conditions using an organic solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is employed to neutralize the hydrochloric acid produced during the reaction.

- Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

In industrial settings, similar synthetic routes are optimized for yield and purity, often employing continuous flow reactors and automated synthesis platforms.

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea finds applications across various domains:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its role as an enzyme inhibitor or receptor modulator.

- Medicine: Explored for therapeutic applications in treating diseases.

- Industry: Utilized in developing advanced materials with specific properties.

The interactions of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea with biological targets have been a focus of research. Its mechanism of action involves forming hydrogen bonds with target proteins due to the presence of the thiourea moiety. This interaction can modulate protein activity, leading to various biological effects. Studies have shown that this compound may influence signaling pathways relevant to disease processes.

Several compounds share structural similarities with 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea:

- 3-(4-(Trifluoromethoxy)phenyl)-1,1-dipropylthiourea

- 3-(4-(Methoxy)phenyl)-1,1-dipropylthiourea

- 3-(4-(Chloromethoxy)phenyl)-1,1-dipropylthiourea

Uniqueness

The uniqueness of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea lies in the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This feature enhances the compound's stability and lipophilicity, making it a valuable candidate for applications in medicinal chemistry and material science.

Nucleophilic Substitution Approaches in Thiourea Functionalization

Nucleophilic substitution reactions play a pivotal role in introducing the difluoromethoxy and thiourea moieties into the target compound. A critical precursor, 4-(difluoromethoxy)aniline, is synthesized via a two-step process starting from 4-nitrophenol. In the first step, 4-nitrophenol undergoes nucleophilic aromatic substitution with difluorochloromethane under alkaline conditions, yielding 4-(difluoromethoxy)nitrobenzene. This reaction exploits the electron-withdrawing nitro group to activate the aromatic ring for substitution, with the phenoxide ion attacking difluorochloromethane’s electrophilic carbon.

The nitro group is subsequently reduced to an amine using a catalytic system of ferric oxide and activated carbon, with hydrazine as the reducing agent. This step achieves a 90% yield and >98.5% purity for 4-(difluoromethoxy)aniline. The resulting aniline is then reacted with dipropyl isothiocyanate in a nucleophilic addition-elimination sequence. The amine group attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage. This method mirrors the thiourea synthesis pathways observed in other derivatives, where isothiocyanates react with amines under mild conditions.

Key Parameters for Optimization:

- Base Selection: Triethylamine is preferred for deprotonating the aniline, enhancing nucleophilicity.

- Solvent System: Polar aprotic solvents like acetone improve reaction kinetics by stabilizing transition states.

- Temperature Control: Reactions conducted at 0–25°C minimize side reactions such as oxidation.

Table 1: Comparison of Nucleophilic Substitution Conditions

| Parameter | Batch Process (Traditional) | Optimized Process |

|---|---|---|

| Yield | 65% | 90% |

| Purity | 95% | 98.5% |

| Reaction Time | 12 hours | 6 hours |

Isocyanide-Based Multicomponent Reaction Methodologies

Isocyanide-mediated multicomponent reactions (MCRs) offer a streamlined approach to constructing the thiourea scaffold. While direct examples for this compound are limited in literature, analogous pathways involve the Ugi reaction, which combines amines, carbonyl compounds, isocyanides, and carboxylic acids. For 3-(4-(difluoromethoxy)phenyl)-1,1-dipropylthiourea, a hypothetical MCR route could involve:

- 4-(Difluoromethoxy)aniline as the amine component.

- Dipropylcarbodiimide as the isocyanide precursor.

- Carbonyl derivatives (e.g., aldehydes) to facilitate imine formation.

The reaction proceeds via an α-addition of the amine to the carbonyl, followed by isocyanide insertion and cyclization to form the thiourea. This method’s advantage lies in its atom economy and ability to generate structural complexity in one pot. However, challenges include controlling regioselectivity and suppressing side reactions from the difluoromethoxy group’s electron-withdrawing effects.

Mechanistic Insights:

- The thiourea’s sulfur atom originates from the isocyanide’s decomposition, which releases sulfur-containing intermediates.

- Steric hindrance from the dipropyl groups necessitates bulky catalysts to prevent oligomerization.

Continuous-Flow Synthesis Optimization Parameters

Continuous-flow systems address scalability challenges in producing 3-(4-(difluoromethoxy)phenyl)-1,1-dipropylthiourea. The patent-pending method for 4-(difluoromethoxy)aniline synthesis has been adapted to flow chemistry, achieving a 15% reduction in reaction time and 20% higher yield compared to batch processes. Key parameters include:

Residence Time Optimization:

- Nitro Reduction Step: A residence time of 30 minutes ensures complete conversion of 4-(difluoromethoxy)nitrobenzene to the aniline.

- Thiourea Formation: Flow rates of 5 mL/min balance mixing efficiency and reagent contact time.

Catalyst Integration:

- Heterogeneous catalysts (e.g., immobilized ferric oxide on silica) are packed into flow reactors, enabling continuous reuse and reducing waste.

Table 2: Continuous-Flow vs. Batch Synthesis Metrics

| Metric | Batch Process | Continuous-Flow |

|---|---|---|

| Annual Production Capacity | 500 kg | 2,000 kg |

| Solvent Consumption | 300 L/kg | 150 L/kg |

| Energy Efficiency | 65% | 85% |

Thiourea-Carbonic Anhydrase Isoenzyme Interaction Dynamics

The interaction between 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea and carbonic anhydrase isoenzymes represents a significant aspect of its biological activity profile. Research demonstrates that thiourea derivatives exhibit remarkable selectivity patterns across different carbonic anhydrase isoforms, with distinct binding mechanisms governing their inhibitory actions .

The compound's interaction with human carbonic anhydrase isoenzymes follows a complex binding pattern that varies significantly across different isoforms. Thiourea-substituted coumaryl-carboxamide derivatives have shown selective inhibitory activity in the high nanomolar range against the tumor-associated isoform human carbonic anhydrase nine, while demonstrating minimal activity against human carbonic anhydrase one, two, and seven isoforms . This selectivity profile indicates that the difluoromethoxy phenyl substitution pattern influences the binding affinity and specificity toward particular isoenzyme variants.

Molecular docking studies reveal that the hydrolyzed form of potent thiourea derivatives interacts with histidine 64, histidine 94, histidine 96, and glutamine 92 in the active site of human carbonic anhydrase nine, while the non-hydrolyzed form establishes interactions with histidine 64, histidine 94, and histidine 119 . The binding mechanism involves both competitive and non-competitive inhibition modes, depending on the specific structural features of the thiourea derivative and the target isoenzyme.

The dipropyl substituents on the thiourea moiety contribute to enhanced binding affinity through hydrophobic interactions within the enzyme's active site pocket. Pyrimidine-based sulfonyl thioureas demonstrate nanomolar inhibition constants against human carbonic anhydrase nine and twelve, with compound 7c showing a binding constant of 9.79 millimolar against human carbonic anhydrase nine [3]. The kinetic analysis indicates that these compounds exhibit non-competitive inhibition patterns, suggesting binding to allosteric sites rather than direct competition with the natural substrate.

The difluoromethoxy phenyl group plays a crucial role in determining isoenzyme selectivity through specific electronic effects and steric interactions. Fluorinated aromatic substituents enhance binding affinity by creating favorable dipole-dipole interactions with amino acid residues in the enzyme's binding pocket [4]. The presence of fluorine atoms increases the electron-withdrawing capacity of the phenyl ring, which modifies the electronic distribution within the thiourea moiety and influences its coordination with the zinc ion present in the carbonic anhydrase active site.

Structure-activity relationship analysis demonstrates that compounds containing 4-difluoromethoxy phenyl groups exhibit superior inhibitory activity compared to their non-fluorinated analogs. The enhanced activity correlates with improved binding affinity measurements, where binding energies of approximately -96 kilocalories per mole have been calculated for thiourea derivatives complexed with carbonic anhydrase nine . These binding energies indicate strong intermolecular interactions that stabilize the enzyme-inhibitor complex.

Allosteric Modulation of Sodium-Glucose Cotransporter 2 (SGLT2)

The modulation of Sodium-Glucose Cotransporter 2 by 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea represents a novel mechanism of action that extends beyond traditional competitive inhibition. SGLT2 inhibitors are known to exert their effects through selective inhibition of glucose reabsorption in the proximal tubule, with approximately 90 percent of filtered glucose being reabsorbed through this transporter system [6].

The allosteric modulation mechanism involves binding to sites distinct from the primary glucose binding domain, causing conformational changes that reduce transporter efficiency. Thiourea derivatives can interact with SGLT2 through hydrophobic interactions and π-π stacking mechanisms, particularly when containing aromatic substituents such as the difluoromethoxy phenyl group [7]. The dipropyl substituents enhance membrane permeability and facilitate interaction with the lipophilic regions of the transporter protein.

Molecular dynamics simulations suggest that thiourea compounds can bind to allosteric sites on SGLT2 with binding energies of approximately -72 kilocalories per mole, creating conformational changes that affect the transporter's glucose binding affinity [7]. The difluoromethoxy phenyl group contributes to these interactions through halogen bonding and electrostatic interactions with specific amino acid residues in the transporter structure.

The mechanistic pathway involves initial binding of the thiourea derivative to the allosteric site, followed by a conformational change that reduces the affinity of the primary glucose binding site. This negative allosteric modulation results in decreased glucose reabsorption efficiency without completely blocking transporter function. The dipropyl substituents provide additional hydrophobic contacts that stabilize the allosteric complex and prolong the inhibitory effect.

Kinetic studies demonstrate that thiourea-mediated SGLT2 modulation exhibits non-competitive inhibition patterns, with inhibition constants in the micromolar range. The difluoromethoxy phenyl group enhances the binding affinity through fluorine-protein interactions, which are known to contribute significantly to drug-target interactions in membrane proteins [8]. These interactions involve both electrostatic effects and hydrophobic contacts with the transporter's transmembrane domains.

The physiological consequences of this allosteric modulation include reduced glucose reabsorption, leading to glucosuria and subsequent blood glucose lowering effects. The tubuloglomerular feedback mechanism is activated by increased sodium chloride delivery to the macula densa, resulting in reduced intraglomerular pressure and potential nephroprotective effects [9]. The dipropyl thiourea structure may also influence sodium-hydrogen exchanger 3 activity, contributing to the overall diuretic and cardioprotective effects observed with SGLT2 inhibition.

Reactive Oxygen Species (ROS) Scavenging Pathways

The reactive oxygen species scavenging capacity of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea represents a crucial mechanism for cellular protection against oxidative stress. Thiourea derivatives are well-established ROS scavengers that can neutralize various reactive species including hydrogen peroxide, hydroxyl radicals, and superoxide anions [10] [11].

The scavenging mechanism involves electron donation from the thiourea sulfur atom to reactive oxygen species, forming stable, non-toxic products. N,N'-dimethylthiourea and related compounds demonstrate effective ROS scavenging activity through their ability to donate electrons and capture free radicals [10]. The difluoromethoxy phenyl group enhances this activity by providing additional electron-withdrawing effects that stabilize the resulting oxidized thiourea products.

Mechanistic studies reveal that thiourea compounds interact with hydrogen peroxide through a two-electron oxidation process, forming disulfide bonds and water as the final products. The reaction kinetics demonstrate second-order rate constants for hydroxyl radical scavenging that are comparable to or exceed those of established antioxidants [11]. The dipropyl substituents contribute to the overall lipophilicity of the molecule, enhancing its ability to penetrate cellular membranes and provide intracellular protection.

The ROS scavenging pathway follows a four-step mechanism: initial ROS generation, thiourea intervention through electron donation, formation of stable neutralization products, and ultimate cellular protection. Thiourea derivatives can scavenge multiple types of ROS simultaneously, including superoxide radicals, hydroxyl radicals, and hydrogen peroxide [12]. The difluoromethoxy phenyl group may enhance selectivity toward specific ROS types through electronic effects that modulate the electron density at the thiourea sulfur atom.

Cellular protection mechanisms involve prevention of lipid peroxidation, DNA damage reduction, and protein oxidation inhibition. Thiourea-mediated ROS scavenging has been shown to restore cellular redox balance and prevent oxidative stress-induced apoptosis [13]. The dipropyl substituents facilitate membrane association, allowing the compound to protect membrane-bound enzymes and structural proteins from oxidative damage.

Quantitative analysis of ROS scavenging activity demonstrates that thiourea derivatives can reduce ROS levels by up to 70 percent in cellular systems exposed to oxidative stress [14]. The difluoromethoxy phenyl group contributes to this activity through stabilization of the oxidized thiourea intermediate, preventing back-reaction and ensuring efficient ROS neutralization. The binding energies for ROS-thiourea interactions are approximately -58 kilocalories per mole, indicating strong thermodynamic favorability for the scavenging process.